4-(1-Phenylethyl)phenol
Overview
Description
4-(1-Phenylethyl)phenol, also known as this compound, is an organic compound with the molecular formula C14H14O and a molecular weight of 198.26 g/mol . This compound is characterized by a phenol group substituted at the para position with a 1-phenylethyl group. It is a white to off-white solid at room temperature and is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
This compound is a derivative of phenol, which is known to have a broad range of targets due to its proteolytic properties . .
Mode of Action
As a phenolic compound, it may share some properties with phenol, which is a potent proteolytic agent . Phenol can dissolve tissue on contact via proteolysis and produce a chemical neurolysis when injected next to a nerve . .
Biochemical Pathways
Phenolic compounds, in general, are secondary metabolites of plants and are involved in various biochemical pathways . They are known to affect the shikimate and phenylpropanoid pathways, which are important for the biosynthesis of individual phenolic compounds . .
Pharmacokinetics
The bioavailability of phenolic compounds can be influenced by various factors, including their chemical structure, the presence of other compounds, and the individual’s metabolic characteristics
Result of Action
Some phenolic compounds are known to have antioxidant, anti-inflammatory, and anticancer properties . .
Action Environment
Factors such as pH, temperature, and the presence of other compounds can potentially influence the action of phenolic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(1-Phenylethyl)phenol can be synthesized through several methods, including:
Nucleophilic Aromatic Substitution: This method involves the substitution of an aryl halide with a nucleophile.
Friedel-Crafts Alkylation: This method involves the alkylation of phenol with 1-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Phenylethyl)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Electrophilic Aromatic Substitution: The phenol group activates the aromatic ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride
Electrophilic Substitution: Nitric acid (nitration), sulfuric acid (sulfonation), halogens (halogenation)
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
4-(1-Phenylethyl)phenol has several scientific research applications, including:
Biology: The compound has been studied for its potential biological activities, including anticancer properties.
Medicine: Research has indicated its potential use in developing therapeutic agents for cancer treatment.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
4-(1-Phenylethyl)phenol can be compared with other similar compounds, such as:
Phenol: The parent compound, which lacks the 1-phenylethyl group.
4-(1-Methyl-1-phenylethyl)phenol: This compound has a similar structure but with a methyl group instead of a hydrogen atom on the ethyl chain.
This compound derivatives: Various derivatives with different substituents on the phenyl or ethyl groups, which can alter the compound’s reactivity and applications.
Properties
IUPAC Name |
4-(1-phenylethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11(12-5-3-2-4-6-12)13-7-9-14(15)10-8-13/h2-11,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHASMJXNUHCHBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862809 | |
Record name | Phenol, 4-(1-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1988-89-2 | |
Record name | 4-(1-Phenylethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1988-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1-Phenylethyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001988892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(1-Phenylethyl)phenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60586 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(1-Phenylethyl)phenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1859 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 4-(1-phenylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 4-(1-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-(1-phenylethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.241 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-(1-PHENYLETHYL)PHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G5CEI3415 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 4-(1-Phenylethyl)phenol in the context of marine antifouling?
A1: Research suggests that this compound, isolated from the Callyspongia sponge, exhibits significant toxic effects on cyprid larvae of the acorn barnacle Balanus reticulatus []. This finding highlights its potential as a natural antifouling agent. Further research is needed to assess its efficacy in real-world settings and its environmental impact compared to synthetic alternatives.
Q2: How does this compound contribute to the control of Ganoderma boninense?
A2: Studies indicate that this compound is one of the bioactive compounds found in papaya leaf extracts that demonstrate antifungal activity against Ganoderma boninense, the causal pathogen of Basal Stem Rot (BSR) disease in oil palm trees []. While the exact mechanism of action remains to be elucidated, the presence of this compound in the extracts suggests a potential role in inhibiting fungal growth. This finding encourages further investigation into the development of bio-based fungicides for sustainable agriculture.
Q3: Are there any applications of this compound in the polymer industry?
A3: Interestingly, a closely related compound, 2,6-di-tert-butyl-4-(1-phenylethyl)phenol, serves as a key component in a liquid antioxidant product used as a terminator in the production of polyvinyl chloride (PVC) resin []. This suggests potential applications for this compound or its derivatives in enhancing the stability and aging properties of PVC and potentially other polymers. Further research is needed to explore these possibilities.
Q4: What analytical techniques are employed to identify and characterize this compound?
A4: Researchers utilize a combination of techniques to isolate, identify, and characterize this compound. These techniques include solvent extraction, column chromatography, thin layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) [, ]. This multi-faceted approach allows for the accurate identification and structural elucidation of the compound from complex mixtures.
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